molecular formula C23H18ClN3O4 B7715653 N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7715653
M. Wt: 435.9 g/mol
InChI Key: GIESZTPKBDAZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CDDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO belongs to the class of triterpenoids and has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.

Mechanism of Action

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects through various mechanisms. In cancer, this compound induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. This compound also inhibits cell proliferation by suppressing the expression of cyclin D1 and CDK4/6. In inflammation, this compound inhibits the activation of NF-κB, a key transcription factor involved in the production of pro-inflammatory cytokines and chemokines. This compound also activates Nrf2, a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. In neurodegenerative disorders, this compound protects against oxidative stress and inflammation by activating Nrf2 and inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In cancer, this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and activates Nrf2. In neurodegenerative disorders, this compound protects against oxidative stress and inflammation, improves cognitive function, and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. This compound is also commercially available, making it easily accessible for researchers. However, this compound has some limitations such as its high cost and limited availability in large quantities.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the potential directions is the development of this compound analogs with improved potency and selectivity for specific diseases. Another direction is the investigation of the combination of this compound with other drugs or therapies to enhance its therapeutic effects. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of this compound will provide valuable insights into its therapeutic potential. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great promise in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound possesses anti-inflammatory, anti-cancer, and antioxidant properties and exerts its biological effects through various mechanisms. Although this compound has some limitations, its potential therapeutic applications make it an attractive candidate for further research.

Synthesis Methods

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The resulting product is then reacted with 2-aminobenzamide to yield this compound. The purity of this compound is ensured through various methods such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Inflammation is a key factor in the pathogenesis of various diseases such as arthritis, asthma, and atherosclerosis. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-29-19-12-7-14(13-20(19)30-2)21-26-23(31-27-21)18-6-4-3-5-17(18)22(28)25-16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIESZTPKBDAZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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